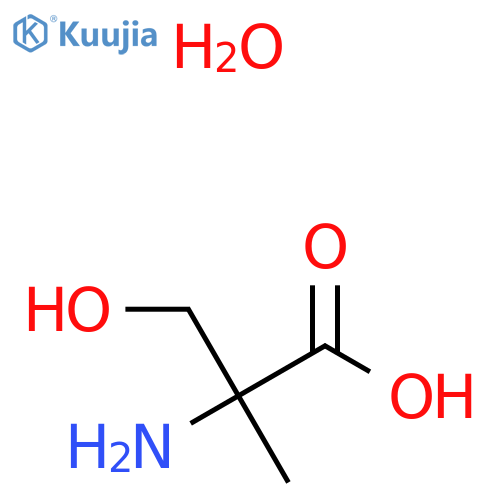

Cas no 2757922-77-1 (2-amino-3-hydroxy-2-methylpropanoic acid hydrate)

2757922-77-1 structure

商品名:2-amino-3-hydroxy-2-methylpropanoic acid hydrate

CAS番号:2757922-77-1

MF:C4H11NO4

メガワット:137.134441614151

MDL:MFCD03791288

CID:5155661

PubChem ID:139211298

2-amino-3-hydroxy-2-methylpropanoic acid hydrate 化学的及び物理的性質

名前と識別子

-

- H-2-Me-DL-Ser-OH

- 2-amino-3-hydroxy-2-methylpropanoic acid hydrate

-

- MDL: MFCD03791288

- インチ: 1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2

- InChIKey: QLYQPYLOKLLLAD-UHFFFAOYSA-N

- ほほえんだ: OCC(C(=O)O)(C)N.O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 104

- トポロジー分子極性表面積: 84.6

2-amino-3-hydroxy-2-methylpropanoic acid hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247135-0.25g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 0.25g |

$296.0 | 2024-06-19 | |

| Enamine | EN300-247135-2.5g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 2.5g |

$537.0 | 2024-06-19 | |

| Enamine | EN300-247135-5g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 5g |

$660.0 | 2023-09-15 | ||

| Enamine | EN300-247135-1g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 1g |

$228.0 | 2023-09-15 | ||

| Enamine | EN300-247135-0.1g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 0.1g |

$282.0 | 2024-06-19 | |

| Enamine | EN300-247135-0.5g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 0.5g |

$309.0 | 2024-06-19 | |

| Enamine | EN300-247135-10.0g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 10.0g |

$1319.0 | 2024-06-19 | |

| Enamine | EN300-247135-5.0g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 5.0g |

$896.0 | 2024-06-19 | |

| Enamine | EN300-247135-1.0g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 1.0g |

$321.0 | 2024-06-19 | |

| Enamine | EN300-247135-0.05g |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate |

2757922-77-1 | 95% | 0.05g |

$270.0 | 2024-06-19 |

2-amino-3-hydroxy-2-methylpropanoic acid hydrate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

2757922-77-1 (2-amino-3-hydroxy-2-methylpropanoic acid hydrate) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬